3-Bromopropylamine hydrobromide

Description

Significance as a Versatile Chemical Building Block in Organic Synthesis

The primary significance of 3-bromopropylamine (B98683) hydrobromide in organic synthesis stems from its role as a key reagent for introducing the propylamine (B44156) moiety into molecules. smolecule.comsigmaaldrich.com This is typically achieved through nucleophilic substitution reactions, where the bromine atom is displaced by a suitable nucleophile, thereby attaching the propylamine group to the target molecule. smolecule.com This functionality is highly sought after in various fields of chemical science.

In the realm of pharmaceuticals , this compound is a crucial intermediate in the synthesis of numerous drug candidates. smolecule.comchemimpex.com Its incorporation into molecular structures can lead to the development of novel therapeutics, including those targeting neurological disorders. chemimpex.com For instance, it has been instrumental in the synthesis of indenoisoquinoline-based topoisomerase I inhibitors, which are being investigated as potential anticancer agents. smolecule.comsigmaaldrich.com Homotaurine, another compound with pharmaceutical applications, is also synthesized using 3-bromopropylamine hydrobromide. thermofisher.com

Beyond pharmaceuticals, its application extends to materials science . It is employed in the creation of specialized polymers and other materials that require the presence of amine functionalities. smolecule.com A notable example is its use in the synthesis of photochemically and thermally reactive azobenzene (B91143) rotaxanes and indolocarbazole-containing rotaxanes. smolecule.comsigmaaldrich.com In these complex, interlocked molecular architectures, the propylamine group introduced by this compound plays a vital role in their structure and function. smolecule.com

The compound's versatility is further demonstrated in its use in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. These include:

Azetidines: These four-membered nitrogen-containing rings are important in medicinal chemistry. rsc.org While various methods exist for their synthesis, the use of bifunctional reagents like this compound can be a key strategy. organic-chemistry.orgresearchgate.net

Pyrrolidines: This five-membered ring is a common motif in a vast number of natural products and pharmaceuticals. researchgate.netmdpi.comchemrxiv.org The synthesis of substituted pyrrolidines is an active area of research, with methods being developed to create these valuable structures. organic-chemistry.orgnih.gov

Piperidines: Six-membered piperidine (B6355638) rings are also prevalent in drug molecules. nih.govrsc.org The synthesis of substituted piperidines is of great interest to medicinal chemists. whiterose.ac.uk

Historical Context of its Utilization in Chemical Synthesis

The importance of compounds like this compound grew with the increasing demand for complex, functionalized molecules in the 20th and 21st centuries, particularly with the rise of the pharmaceutical and polymer industries. The ability to introduce a specific three-carbon chain with a terminal amine group in a controlled manner is a powerful tool for synthetic chemists, allowing for the systematic construction of molecules with desired properties. Early applications likely focused on fundamental research into reaction mechanisms and the synthesis of simple nitrogen-containing compounds. As synthetic methodologies became more sophisticated, so too did the applications of this versatile building block, leading to its current widespread use in the synthesis of intricate and valuable chemical entities.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5003-71-4 | smolecule.comsigmaaldrich.comthermofisher.comsigmaaldrich.comechemi.com |

| Molecular Formula | C3H9Br2N | smolecule.comthermofisher.comcymitquimica.com |

| Molecular Weight | 218.92 g/mol | smolecule.comsigmaaldrich.comsigmaaldrich.comnih.gov |

| Appearance | White to off-white or pale cream to pale pink powder or solid | thermofisher.comsigmaaldrich.comechemi.comfishersci.com |

| Melting Point | 171-175 °C | sigmaaldrich.comfishersci.com |

| Solubility | Soluble in water | fishersci.com |

| InChI Key | PQIYSSSTRHVOBW-UHFFFAOYSA-N | smolecule.comthermofisher.comsigmaaldrich.comcymitquimica.com |

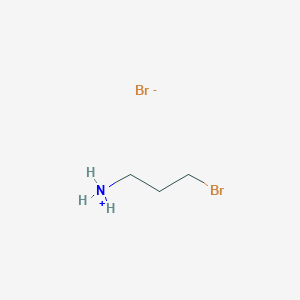

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

5003-71-4 |

|---|---|

Formule moléculaire |

C3H9Br2N |

Poids moléculaire |

218.92 g/mol |

Nom IUPAC |

3-bromopropan-1-amine;hydron;bromide |

InChI |

InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H |

Clé InChI |

PQIYSSSTRHVOBW-UHFFFAOYSA-N |

SMILES |

C(CN)CBr.Br |

SMILES canonique |

[H+].C(CN)CBr.[Br-] |

Autres numéros CAS |

5003-71-4 |

Pictogrammes |

Irritant |

Numéros CAS associés |

18370-81-5 (Parent) |

Synonymes |

3-bromopropylamine 3-bromopropylamine hydrobromide |

Origine du produit |

United States |

Synthetic Methodologies for 3 Bromopropylamine Hydrobromide and Its Precursors

Preparation of 3-Bromopropylamine (B98683) Hydrobromide

3-Bromopropylamine hydrobromide is typically handled as a stable, solid salt. guidechem.com Its preparation and the in situ generation of its more reactive free base form are common laboratory procedures.

The most direct method for synthesizing this compound is through the acid-base reaction between the 3-bromopropylamine free base and hydrobromic acid (HBr). smolecule.com This process involves dissolving the amine in a suitable solvent and carefully adding hydrobromic acid. smolecule.com The resulting salt precipitates or crystallizes from the solution and can be isolated through filtration. smolecule.com This method produces a stable, white to light-colored solid, which is the common commercial form of the compound. smolecule.com

An alternative approach involves heating 3-amino-1-propanol with an excess of 48% aqueous HBr under reflux. chemicalbook.com In this reaction, the hydrobromic acid serves both as a catalyst and a bromine source, protonating the amine and substituting the hydroxyl group with a bromide ion. The product is obtained after removing water and excess HBr under vacuum. chemicalbook.com

The 3-bromopropylamine free base is inherently unstable because the molecule contains both a nucleophilic amine group and an electrophilic alkyl bromide. researchgate.net This can lead to intermolecular self-reaction and polymerization. To avoid this, the free amine is often generated in situ (in the reaction mixture) from its stable hydrobromide salt immediately before its use in a subsequent reaction. researchgate.net

This is typically achieved by adding a base to the suspension of this compound in a suitable solvent. The choice of base is critical.

Inorganic Bases : Stronger bases like sodium hydroxide (B78521) or weaker bases like potassium carbonate can be used to deprotonate the ammonium (B1175870) salt. researchgate.net The free amine can then be extracted into an organic solvent. researchgate.net For instance, adjusting the pH of an aqueous solution to approximately 10-11 with NaOH or saturated potassium carbonate liberates the free amine for extraction. researchgate.net

Organic Bases : In reactions where an inorganic base might interfere, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is employed. prepchem.com This strategy was demonstrated in the N-benzyloxycarbonyl protection of the amine, where DIPEA was added to the reaction mixture containing the hydrobromide salt and the protecting agent. prepchem.com

Functional Group Protection and Activation Strategies

The dual functionality of this compound necessitates strategic chemical manipulation, involving the protection of its amine group and the activation of its bromine atom for nucleophilic attack.

To prevent the primary amine from participating in unwanted side reactions, it is often protected with a suitable functional group. One of the most common protecting groups is the tert-butoxycarbonyl (Boc) group. The resulting compound, tert-butyl N-(3-bromopropyl)carbamate, is a stable intermediate where the amine's nucleophilicity is suppressed. sigmaaldrich.com This allows for selective reactions at the alkyl bromide end of the molecule. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) in the presence of a base. orgsyn.org

Another common protecting group is the benzyloxycarbonyl (Cbz) group. N-Benzyloxycarbonyl-3-bromopropylamine is synthesized by reacting the hydrobromide salt with benzyl (B1604629) chloroformate in the presence of a base like diisopropylethylamine. prepchem.com

| Protection Strategy | Reagent | Resulting Compound | Purpose |

| Boc Protection | Di-tert-butyl dicarbonate | tert-Butyl N-(3-bromopropyl)carbamate sigmaaldrich.com | Suppress amine nucleophilicity for selective alkylation reactions. sigmaaldrich.com |

| Cbz Protection | Benzyl chloroformate | N-Benzyloxycarbonyl-3-bromopropylamine prepchem.com | Protect the amine group during subsequent synthetic steps. prepchem.com |

The bromine atom in 3-bromopropylamine is a good leaving group, making the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack. viu.ca This reactivity is fundamental to its primary application: introducing a propylamine (B44156) group into other molecules. smolecule.comsigmaaldrich.com

As a primary alkyl halide, 3-bromopropylamine readily undergoes nucleophilic substitution, predominantly through the SN2 (bimolecular nucleophilic substitution) mechanism. msu.edulibretexts.org Key factors influencing this process include:

Steric Hindrance : The low steric hindrance around the primary carbon-bromine bond allows for easy backside attack by a nucleophile, facilitating a rapid SN2 reaction. msu.eduutahtech.edu

Nucleophile Strength : The rate of the SN2 reaction is directly proportional to the concentration and strength of the attacking nucleophile. utahtech.edu

Solvent : Polar aprotic solvents are generally preferred for SN2 reactions.

The reaction proceeds via a transition state where the bond to the incoming nucleophile is forming concurrently as the carbon-bromine bond is breaking. msu.edu This process results in the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. viu.ca

Innovative Synthetic Pathways to Derive this compound

Beyond the direct protonation of the amine or substitution of the corresponding alcohol, other synthetic routes can be employed to produce 3-bromopropylamine and its hydrobromide salt. One notable method is a variation of the Gabriel synthesis . This pathway begins with 1,3-dibromopropane (B121459). chemicalbook.com

In this method:

One of the bromine atoms of 1,3-dibromopropane undergoes a nucleophilic substitution reaction with a nitrogen nucleophile, such as potassium phthalimide (B116566).

The second bromine atom remains intact.

The resulting N-(3-bromopropyl)phthalimide is then treated with hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide group, liberating the primary amine.

Subsequent treatment with hydrobromic acid yields the desired this compound. chemicalbook.com

| Synthetic Pathway | Starting Material(s) | Key Reagents | Brief Description |

| Alcohol Substitution | 3-Amino-1-propanol chemicalbook.com | Hydrobromic Acid (48%) chemicalbook.com | Refluxing the amino alcohol with HBr substitutes the -OH group with -Br and protonates the amine. chemicalbook.com |

| Gabriel Synthesis Variant | 1,3-Dibromopropane chemicalbook.com | Potassium phthalimide, Hydrazine hydrate chemicalbook.com | Selective substitution of one bromine with phthalimide, followed by deprotection to yield the amine. |

Advanced Synthetic Applications of 3 Bromopropylamine Hydrobromide in Complex Molecule Construction

Formation of Amine-Containing Scaffolds via Nucleophilic Substitution

The presence of both a nucleophilic amine and an electrophilic alkyl bromide in one molecule (after deprotonation of the amine salt) allows 3-bromopropylamine (B98683) hydrobromide to be a valuable precursor for creating larger, more complex amine-containing structures through nucleophilic substitution reactions. guidechem.comsmolecule.com

Introduction of Propylamine (B44156) Moieties

A primary and common application of 3-bromopropylamine hydrobromide is the introduction of a propylamine group into a molecular framework. sigmaaldrich.comsmolecule.comscientificlabs.co.uk This is typically achieved through nucleophilic substitution, where the bromine atom is displaced by a suitable nucleophile, thereby tethering the three-carbon aminopropyl chain to a target molecule. smolecule.com This strategy is fundamental in the synthesis of a wide range of compounds, from pharmacologically active agents to complex interlocked molecules like rotaxanes. sigmaaldrich.comscientificlabs.co.uk The free amine can then be used for further functionalization, or it can be the desired functional group in the final product.

The conversion of the hydrobromide salt to the free amine is often necessary for these reactions. This can be achieved by treating the salt with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the ammonium (B1175870) salt and liberate the nucleophilic primary amine. researchgate.net However, in many synthetic procedures, the base is added in situ to generate the free amine, which then reacts with an electrophile in the same pot. nih.gov

Regioselective Functionalization Approaches (e.g., N-aryl-N'-formyl-1,3-diaminopropanes)

This compound is instrumental in the regioselective synthesis of specifically substituted diamines, such as N-aryl-N'-formyl-1,3-diaminopropanes. tandfonline.com These compounds serve as important intermediates for nitrogen-containing heterocycles with potential pharmacological relevance. tandfonline.com A general and efficient method involves a two-step process starting with the aminolysis of this compound. tandfonline.com

| Aromatic Amine Used | Intermediate: N-(3-aminopropyl)arylamine Yield | Final Product: N-aryl-N'-formyl-1,3-diaminopropane Yield |

|---|---|---|

| Aniline (B41778) | 80% | 70% |

| p-Toluidine | 78% | 81% |

| p-Anisidine | 85% | 75% |

| p-Chloroaniline | 82% | 80% |

| p-Bromoaniline | 83% | 78% |

Table 1: Yields for the two-step synthesis of N-aryl-N'-formyl-1,3-diaminopropanes starting from this compound and various aromatic amines. tandfonline.com

Heterocyclic Compound Synthesis

The dual functionality of this compound makes it a valuable reagent for constructing various heterocyclic systems, which form the core of many biologically active molecules.

Indenoisoquinoline Core Assembly for Topoisomerase I Inhibitors

This compound is a key component in the synthesis of indenoisoquinoline-based compounds, which are potent inhibitors of topoisomerase I (Top1), an important enzyme in DNA replication and a target for anticancer drugs. sigmaaldrich.comnih.govsigmaaldrich.com The synthesis of the indenoisoquinoline core often involves a Pictet-Spengler-type reaction. In a common synthetic route, an O-protected hydroxybenzaldehyde is first reacted with this compound in the presence of a base like triethylamine (B128534) to form a Schiff base intermediate. nih.gov

This Schiff base then undergoes condensation with a homophthalic anhydride (B1165640) derivative. nih.gov The resulting cis-carboxylic acid is then treated with a dehydrating agent like thionyl chloride (SOCl₂) followed by a Lewis acid such as aluminum chloride (AlCl₃) to facilitate an intramolecular Friedel-Crafts acylation, which cyclizes the structure to form the complete indenoisoquinoline core. nih.gov The propylamine side chain derived from this compound becomes an integral part of the newly formed heterocyclic ring system. nih.gov

| Starting Aldehyde | Key Intermediate | Final Core Structure Type |

|---|---|---|

| Benzylvanillin | Schiff base 17 | 7-Hydroxy-3-nitroindenoisoquinoline |

| Benzylisovanillin | Schiff base 28 | 8-Hydroxy-3-nitroindenoisoquinoline |

| 2-Benzyloxybenzaldehyde | Schiff base 40 | 9-Hydroxy-3-nitroindenoisoquinoline |

| 3-Benzyloxybenzaldehyde | Schiff base 48 | 8-Hydroxy-3-nitroindenoisoquinoline |

| 4-Benzyloxybenzaldehyde | Schiff base 66 | 7-Hydroxy-3-nitroindenoisoquinoline |

Table 2: Examples of substituted benzaldehydes used with this compound to form Schiff base intermediates en route to various hydroxy-nitro-indenoisoquinoline cores. nih.gov

Thiazo-Isoindolinedione Hybrid Formation

New hybrid molecules incorporating both thiazolidinedione and isoindolinedione moieties have been synthesized for potential therapeutic applications. semanticscholar.org this compound serves as the linker to connect these two heterocyclic systems. semanticscholar.org The synthesis begins with the condensation of phthalic anhydride and this compound under neat conditions to produce N-(3-bromopropyl)phthalimide. semanticscholar.org

Separately, thiazolidine-2,4-dione is converted to its potassium salt. semanticscholar.org In the key step, the N-(3-bromopropyl)phthalimide undergoes a nucleophilic substitution reaction with the thiazolidine-2,4-dione potassium salt in a solvent like DMF at 80°C. semanticscholar.org This reaction yields the final thiazo-isoindolinedione hybrid, where a propylene (B89431) bridge originating from this compound links the nitrogen of the isoindolinedione ring to the nitrogen of the thiazolidinedione ring. semanticscholar.orgresearchgate.net This synthetic strategy has been reported to produce the target hybrid compound in a high yield of 92%. semanticscholar.org

Imidazolium (B1220033) and Pyridinium (B92312) Salt Synthesis (e.g., 1-aminopropyl-3-methylimidazolium bromide, 1-(3-aminopropyl)-4-methylpyridinium bromide)

This compound is also used to synthesize functionalized ionic liquids, particularly those based on imidazolium and pyridinium cations. rsc.orgnih.gov These compounds are of interest for various applications, including as functional tags in mass spectrometry or as specialized solvents and catalysts. rsc.orgisroset.org

The synthesis of 1-(3-aminopropyl)-3-methylimidazolium bromide is achieved by reacting 1-methylimidazole (B24206) with this compound. rsc.org The two reagents are dissolved in anhydrous ethanol (B145695) and refluxed at 80°C for 24 hours under a nitrogen atmosphere. rsc.org This reaction results in the quaternization of the imidazole (B134444) nitrogen by the propyl bromide moiety, directly forming the desired functionalized imidazolium salt. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1-Methylimidazole | This compound | Anhydrous Ethanol | Reflux, 80°C, 24h | 1-(3-aminopropyl)-3-methylimidazolium bromide |

| 1-Hexylimidazole | This compound | Anhydrous Ethanol | Reflux, 80°C, 24h | 1-(3-aminopropyl)-3-hexylimidazolium bromide |

Table 3: Synthesis of functionalized imidazolium salts using this compound. rsc.org

Similarly, while the direct synthesis of 1-(3-aminopropyl)-4-methylpyridinium bromide is less commonly documented, the general principle of quaternizing a pyridine (B92270) nitrogen with an alkyl halide is a standard method. nih.govnih.gov For instance, the synthesis of 3-amino-4-methylpyridine (B17607) can be achieved from 3-bromo-4-methylpyridine, demonstrating the reactivity of such precursors in amination reactions. google.com The synthesis of pyridinium-based ionic liquids often involves the reaction of a pyridine derivative with an appropriate alkyl halide. nih.govnih.gov

Supramolecular Chemistry and Rotaxane Synthesis

The unique structure of this compound makes it an important reagent in the field of supramolecular chemistry, particularly in the construction of mechanically interlocked molecules such as rotaxanes. sigmaaldrich.comsmolecule.com These architectures, composed of a linear "axle" molecule threaded through a cyclic "wheel" molecule, are at the forefront of molecular machine development.

Research has demonstrated the use of this compound in the synthesis of the axle components for photochemically and thermally reactive rotaxanes. sigmaaldrich.comsmolecule.com Specifically, it is used to build axles for azobenzene- and indolocarbazole-containing nih.govrotaxanes. sigmaaldrich.com In these complex structures, the propylamine group, introduced via 3-bromopropylamine, becomes part of the linear thread. The amine functionality can be modified to form amide or other linkages that connect to the photoactive azobenzene (B91143) or electroactive indolocarbazole units, while the other end of the original molecule is used to attach a bulky "stopper" group that prevents the wheel from dethreading.

Table 4: Components of Rotaxanes Synthesized with this compound

| Rotaxane Type | Axle Component Derived From | Key Functional Unit | Potential Application | Ref. |

|---|---|---|---|---|

| Azobenzene Rotaxane | This compound | Azobenzene | Molecular Switches | sigmaaldrich.com |

The advent of "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecular architectures. rsc.orgnih.gov this compound is a key precursor in a "click" strategy for synthesizing rotaxanes. rsc.org

In a representative synthesis, this compound is first reacted with an acyl chloride, such as 3,5-bis(trifluoromethyl)benzoyl chloride, to form an amide. This reaction converts the primary amine into a stable amide linkage, leaving the bromide as a reactive handle. In the second step, the bromo-amide intermediate is treated with sodium azide (B81097) to convert the bromide into an azide group via nucleophilic substitution. This azide-functionalized "half-axle" is then "clicked" to an alkyne-functionalized "half-axle" in the presence of a macrocyclic wheel and a copper(I) catalyst, efficiently forming the final, mechanically interlocked rotaxane. rsc.org This modular approach allows for the rapid assembly of sophisticated rotaxane structures. rsc.orgresearchgate.netnih.gov

Table 5: "Click" Chemistry Pathway for Rotaxane Synthesis

| Step | Reactants | Product | Purpose | Ref. |

|---|---|---|---|---|

| 1 | This compound, Acyl Chloride | Bromo-amide intermediate | Introduce stopper precursor and reactive handle | rsc.org |

| 2 | Bromo-amide intermediate, Sodium Azide | Azide precursor ("half-axle") | Prepare for click reaction | rsc.org |

Advanced Material Design and Functionalization

The utility of this compound extends into materials science, where it is employed to functionalize surfaces and create advanced materials with tailored properties. Its bifunctional nature allows it to act as a covalent linker between different material components.

An emerging application is in the design of functionalized polymer nanoparticles for biomedical applications. smolecule.com For example, research suggests its potential use in creating fucoidan-functionalized polymer nanoparticles designed for targeted drug delivery. In such a system, the propylamine group can be used to attach the polymer to the fucoidan, a polysaccharide that can target P-selectin, a protein overexpressed in certain disease states. The amine or bromide end of the linker can be used to form covalent bonds with the nanoparticle surface or the targeting ligand, demonstrating its role as a heterobifunctional crosslinker in the fabrication of sophisticated biomaterials. smolecule.com

Table 6: Applications in Material Functionalization

| Material Type | Functionalization Goal | Role of this compound | Potential Application | Ref. |

|---|---|---|---|---|

| Polymer Nanoparticles | Surface modification with targeting ligands (e.g., Fucoidan) | Covalent linker between nanoparticle and ligand | Targeted Drug Delivery | smolecule.com |

Post-Synthetic Modification of Metal-Organic Frameworks (MOFs) (e.g., MIL-101-NH2)

Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-existing Metal-Organic Frameworks (MOFs) without altering their underlying topology. mdpi.com this compound has been effectively employed in the PSM of amino-functionalized MOFs, such as Al- and Cr-MIL-101-NH2. mdpi.commdpi.com

In a notable methodology, the pendant amino groups on the 2-aminoterephthalate linkers of MIL-101-NH2 are alkylated with this compound. mdpi.compreprints.org This reaction is typically performed in toluene (B28343) at elevated temperatures (e.g., 120 °C) under pressure, without the addition of an external base. mdpi.compreprints.org The process successfully grafts propylamine chains onto the MOF's internal and external surfaces. This method avoids undesirable side reactions like polyalkylation and polymerization because the reaction itself releases hydrobromic acid. mdpi.com

The degree of functionalization can be significant, with research showing that this compound reacts successfully with both aluminum-based (Al-MIL-101-NH2) and the more robust chromium-based (Cr-MIL-101-NH2) frameworks. mdpi.compreprints.org The resulting modified MOFs can be characterized using techniques such as ¹H-NMR spectroscopy after acid hydrolysis of the framework and LC-MS chromatography to confirm the covalent modification and determine the yield. mdpi.compreprints.org

Table 1: Post-Synthetic Modification of MIL-101-NH2 with this compound

| Starting MOF | Reagent | Solvent | Temperature | Estimated Yield | Resulting MOF | Reference |

| Al-MIL-101-NH2 | This compound | Toluene | 120 °C | ~90% | Al-MOF4 | mdpi.com, preprints.org |

| Cr-MIL-101-NH2 | This compound | Toluene | 120 °C | ~62% | Cr-MOF4 | mdpi.com, preprints.org |

Ionic Liquid Development for Specific Chemical Processes (e.g., CO2 capture)

Task-specific ionic liquids (TSILs) are designed with particular functional groups to perform a specific function, such as capturing acidic gases like carbon dioxide (CO2). nih.govacs.org this compound is a key precursor in the synthesis of amine-functionalized ionic liquids developed for CO2 capture. nih.govresearchgate.net

A well-established synthesis involves the reaction of 1-butylimidazole (B119223) with this compound. nih.govacs.org This initial quaternization step, followed by anion exchange, yields a room-temperature ionic liquid with a primary amine group appended to the imidazolium cation. nih.gov This amine functionality is crucial for the reversible chemical sequestration of CO2. The ionic liquid reacts with CO2 to form a carbamate (B1207046) salt, effectively capturing the gas. nih.govresearchgate.net This process is reversible, and the ionic liquid can be recycled multiple times, making it a non-volatile and efficient alternative to traditional aqueous amine solutions for CO2 capture. nih.gov

The efficiency of these ionic liquids is comparable to commercial amine-based sequestering agents, with the added advantages of negligible vapor pressure and not requiring water to function. nih.govresearchgate.net

Table 2: Research Findings on Amine-Functionalized Ionic Liquid for CO2 Capture

| Precursors | Resulting Ionic Liquid Cation | Target Application | Mechanism of Action | Key Advantage | Reference |

| 1-Butylimidazole, this compound | Cation with appended amine group | Reversible CO2 capture | Forms a carbamate salt with CO2 | Non-volatile, water-free operation, recyclable | nih.gov, researchgate.net |

Polymeric and Supramolecular Structures

The dual functionality of this compound makes it a valuable monomer precursor for creating advanced polymeric materials and a reagent for building complex supramolecular assemblies. rsc.orgsigmaaldrich.com

In polymer chemistry, it is used to synthesize functionalized monomers for poly(ionic liquid)s (PILs). For instance, 1-vinylimidazole (B27976) can be quaternized with this compound to produce the monomer 1-vinyl-3-(3-aminopropyl)-imidazolium bromide. rsc.org This monomer can then be polymerized, often with a cross-linker like divinylbenzene, to create micro-mesoporous PIL adsorbents. rsc.org These materials possess chemically active sites from the appended amino groups, demonstrating high adsorption capacity for volatile organic compounds (VOCs) such as acetaldehyde. rsc.org Studies have shown these PILs have excellent stability and can be regenerated and reused through multiple adsorption-desorption cycles. rsc.org

In the field of supramolecular chemistry, this compound is used as a reagent to introduce the propylamine group into larger, mechanically interlocked molecules like rotaxanes. sigmaaldrich.comsigmaaldrich.com Its application has been reported in the synthesis of photochemically and thermally reactive azobenzene rotaxanes and indolocarbazole-containing mdpi.comrotaxanes. sigmaaldrich.comsigmaaldrich.com

Table 3: Application of this compound in Polymer Synthesis

| Application Area | Monomer Synthesized | Resulting Polymer | Target Function | Performance Highlight | Reference |

| Poly(ionic liquid)s | 1-Vinyl-3-(3-aminopropyl)-imidazolium bromide | PVABn (cross-linked) | Adsorption of VOCs (acetaldehyde) | Adsorption capacity of 310.8 mg g⁻¹; >90% capacity after 5 cycles | rsc.org |

Chromatographic Matrices (e.g., Amino-Imidazolium Stationary Phases)

This compound is a foundational reagent for synthesizing novel stationary phases for various forms of chromatography, particularly those based on imidazolium functional groups. These materials are used in High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography (GC). bohrium.comnih.govnih.gov

In the preparation of HILIC stationary phases, a derivative, N-(3-aminopropyl)-imidazole, can be reacted with 3-chloropropylated silica (B1680970) gel to covalently bond imidazolium groups to the silica surface. nih.gov This creates a robust stationary phase capable of separating highly polar compounds like saccharides, nucleosides, and nucleobases. nih.gov The presence of the amino-imidazolium structure provides unique retention mechanisms for polar analytes. nih.govresearchgate.net

Similarly, for GC applications, novel amino acid imidazole ionic liquids have been synthesized and coated onto capillary columns. bohrium.com These stationary phases exhibit high selectivity and resolving capability for a wide range of isomers, including challenging separations of phenols and halogenated anilines, in some cases outperforming commercial columns. bohrium.com The synthesis of these specialized ionic liquids often relies on the alkylation of an imidazole-containing molecule with a reagent like this compound to introduce the critical amino-propyl linker.

Table 4: Chromatographic Applications Based on this compound Derivatives

| Chromatography Type | Stationary Phase Type | Synthesis Principle | Application Example | Reference |

| HILIC | Imidazolium-bonded silica (SilprAprImCl) | Reaction of N-(3-aminopropyl)-imidazole with chloropropylated silica | Separation of saccharides, nucleosides, nucleobases | nih.gov |

| GC | Amino acid imidazole ionic liquid | Synthesis of functionalized ionic liquids for static coating | Separation of positional and structural isomers (e.g., xylidines) | bohrium.com |

| HPLC | Imidazolium anion-exchange | Immobilization of imidazolium groups on silica | Separation of inorganic and organic anions | nih.gov |

Mechanistic Investigations and Theoretical Insights into 3 Bromopropylamine Hydrobromide Reactivity

Elucidation of Nucleophilic Displacement Mechanisms

The reactivity of 3-bromopropylamine (B98683) hydrobromide is dominated by nucleophilic displacement reactions. The compound itself possesses a primary alkyl bromide, which is an electrophilic center susceptible to attack by nucleophiles. The carbon atom bonded to the bromine is electron-deficient and readily undergoes substitution, typically via an SN2 (bimolecular nucleophilic substitution) mechanism.

For the amine group to act as a nucleophile, it must first be deprotonated from its hydrobromide salt form to the free base, 3-bromopropylamine, a process typically achieved by treatment with a base like sodium hydroxide (B78521) or potassium carbonate. researchgate.net Once liberated, the lone pair of electrons on the nitrogen atom makes it a potent nucleophile.

The dual nature of the free base—possessing both a nucleophilic amine and an electrophilic alkyl halide—is key to its synthetic utility. The primary mechanistic pathway for external nucleophiles involves the SN2 reaction at the C-Br bond. This reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not observable for the achiral 3-bromopropylamine. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom, leading to the simultaneous breaking of the carbon-bromine bond and the formation of a new bond with the nucleophile.

Below is a table summarizing typical nucleophilic displacement reactions involving 3-bromopropylamine.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | N₃CH₂CH₂CH₂NH₂ | Alkyl Azide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | NCCH₂CH₂CH₂NH₂ | Nitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | HOCH₂CH₂CH₂NH₂ | Amino Alcohol |

| Thiolate (RS⁻) | Sodium Thiophenoxide (PhSNa) | PhSCH₂CH₂CH₂NH₂ | Thioether |

| Alkoxide (RO⁻) | Sodium Ethoxide (EtONa) | EtOCH₂CH₂CH₂NH₂ | Ether |

Understanding Reaction Pathway Selectivity and Diastereoselectivity

Reaction pathway selectivity is a critical consideration when using 3-bromopropylamine, primarily due to the competition between intermolecular and intramolecular reactions. Once converted to its free base form, the molecule contains both the nucleophile (amine) and the electrophile (alkyl bromide) required for a reaction.

Intramolecular Cyclization: The amine can attack the electrophilic carbon within the same molecule to form a four-membered heterocyclic ring, azetidine (B1206935). This pathway is entropically favored.

Intermolecular Reaction: An external nucleophile can attack the alkyl bromide, or the amine of one molecule can attack the alkyl bromide of another molecule, leading to dimerization or polymerization.

The selectivity between these pathways is governed by several factors, most notably concentration. Under high dilution conditions (low concentration), the probability of intramolecular collisions exceeds that of intermolecular collisions, favoring the formation of the cyclic product, azetidine. Conversely, at higher concentrations, intermolecular reactions become more probable.

| Factor | Favors Intramolecular Cyclization | Favors Intermolecular Reaction | Rationale |

| Concentration | Low | High | Affects the probability of collision between different molecules versus within the same molecule. |

| Nucleophile Strength | Weaker external nucleophile | Stronger external nucleophile | A strong external nucleophile can outcompete the internal amine nucleophile. |

| Solvent | Non-polar | Polar | Polar solvents can solvate the internal nucleophile, potentially hindering its ability to attack the electrophilic center. |

Diastereoselectivity becomes relevant when the reaction of 3-bromopropylamine or its derivatives creates a new stereocenter in a molecule that already contains one. While 3-bromopropylamine itself is achiral, its reaction with a chiral nucleophile or a chiral substrate can lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack would be influenced by steric hindrance and electronic factors imposed by the existing chiral center(s), leading to a preferential formation of one diastereomer over the other.

Computational Chemistry Approaches for Reactivity Prediction and Pathway Analysis (e.g., DFT studies for CO2 capture)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reactivity and reaction mechanisms of molecules like 3-bromopropylamine. DFT calculations can be used to model reaction pathways, determine the energies of reactants, transition states, and products, and predict the feasibility and selectivity of a given transformation.

A prominent application of DFT for analogous primary amines is in the study of carbon dioxide (CO₂) capture. csic.esresearchgate.net Although specific DFT studies on 3-bromopropylamine for CO₂ capture are not prevalent, the principles derived from studies on other amines are directly applicable. In these studies, DFT is used to investigate the chemisorption process where the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form a carbamate (B1207046) or bicarbonate ion. researchgate.net

The application of the relative energy gradient (REG) formalism along a reaction coordinate can reveal the specific points where bond formation and cleavage occur, demonstrating the ability of the amine to polarize the CO₂ molecule. csic.es These theoretical studies are crucial for designing new, more efficient CO₂ capture solvents by predicting how structural modifications to the amine will affect the thermodynamics and kinetics of the capture process. researchgate.net

| Computational Insight | Method | Application to 3-Bromopropylamine Reactivity |

| Reaction Energetics | DFT Energy Calculations | Calculating the activation energy for nucleophilic substitution vs. intramolecular cyclization to predict pathway selectivity. |

| Transition State Geometry | Transition State Search (e.g., QST2/3) | Visualizing the geometry of the SN2 transition state to understand steric and electronic effects. |

| CO₂ Capture Mechanism | DFT, REG Analysis | Modeling the reaction between the amine group and CO₂ to determine the heat of absorption and stability of the resulting carbamate. csic.esresearchgate.net |

| Solvent Effects | Solvation Models (e.g., PCM) | Simulating reactions in different solvents to predict their impact on reaction rates and equilibria. |

Mechanistic Studies of Intramolecular Cyclization and Rearrangement Processes

The structure of 3-bromopropylamine makes it a candidate for several important intramolecular reactions, including cyclization and, in its derivatized forms, rearrangement reactions.

As previously mentioned, the most direct intramolecular reaction of the free base, 3-bromopropylamine, is its cyclization to form azetidine. This is an intramolecular SN2 reaction. The process is initiated by the nucleophilic attack of the amine's lone pair on the terminal carbon atom bearing the bromine atom. This leads to the displacement of the bromide ion and the formation of the strained, four-membered azetidine ring. Studies on analogous systems, such as the intramolecular O-alkylation of 1-(3-bromopropyl)uracils, confirm that this type of cyclization proceeds smoothly under basic conditions. rsc.org

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. nih.gov In this reaction, 3-bromopropylamine hydrobromide can serve as the requisite alkyl halide. The reaction involves the treatment of the alkyl halide with a trivalent phosphorus ester, such as a trialkyl phosphite (B83602). wikipedia.orgorganic-chemistry.org

The mechanism proceeds in two SN2 steps:

Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the 3-bromopropylamine, displacing the bromide ion and forming a phosphonium (B103445) salt intermediate. wikipedia.org

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium oxygen, displacing the desired dialkyl (3-aminopropyl)phosphonate and forming a new alkyl halide. wikipedia.orgorganic-chemistry.org

This reaction is highly versatile for synthesizing phosphonates, which are valuable in medicinal chemistry and as reagents in other transformations like the Horner-Wadsworth-Emmons olefination. nih.govyoutube.com

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.org 3-Bromopropylamine itself cannot undergo this rearrangement. However, a derivative of it could be designed to meet the reaction's criteria. The key requirements are:

An aromatic ring activated by an electron-withdrawing group (e.g., a nitro group) ortho or para to the reaction site.

A side chain attached to the ring, terminating in a nucleophilic group (like an amine).

A leaving group (X) on the aromatic ring.

For example, if 3-bromopropylamine were used to synthesize a molecule like N-(3-bromopropyl)-2-nitroaniline, a subsequent reaction could potentially induce a Smiles rearrangement if the terminal bromine were converted to a stronger nucleophile (e.g., a thiol). In the classic rearrangement, the terminal nucleophile attacks the aromatic carbon bearing the group X, proceeding through a spirocyclic Meisenheimer complex intermediate before expelling the original linking atom from the ring. wikipedia.org

Solvent Effects and Catalysis in Reactions Involving this compound

Solvent choice and the use of catalysts are paramount in controlling the outcome of reactions involving this compound.

Solvent Effects: The solvent can dramatically influence reaction rates and selectivity by solvating reactants, intermediates, and transition states differently. rsc.org

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally ideal for SN2 reactions. They can solvate the cation (e.g., Na⁺ from a nucleophilic salt) while leaving the anion (the nucleophile) relatively "bare" and highly reactive.

Polar Protic Solvents (e.g., water, ethanol): These solvents can slow down SN2 reactions by forming strong hydrogen bonds with the nucleophile, which stabilizes it and increases the activation energy required for the reaction. However, they are effective at stabilizing charged intermediates and can be essential for reactions with SN1 character or if the reactants are only soluble in protic media. osti.gov The intramolecular cyclization of the free base can be supported by protic solvents that can stabilize the departing bromide ion. researchgate.net

Catalysis:

Base Catalysis: As the starting material is a hydrobromide salt, a base is required to liberate the free amine, which can then act as a nucleophile. A stoichiometric amount of a non-nucleophilic base is often used to prevent it from competing in the main reaction.

Phase-Transfer Catalysis (PTC): In reactions involving an inorganic nucleophile (e.g., NaCN) and an organic substrate in a non-polar solvent, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used. The PTC transports the nucleophile from the aqueous/solid phase into the organic phase, dramatically accelerating the reaction rate.

Lewis Acid Catalysis: A Lewis acid could potentially be used to activate the C-Br bond, making the carbon more electrophilic and susceptible to attack by weak nucleophiles. This approach has been used to mediate Michaelis-Arbuzov reactions at room temperature. organic-chemistry.org

Role of 3 Bromopropylamine Hydrobromide in the Synthesis of Chemically and Biologically Relevant Probes and Analogues

Synthesis of Fluorescent Probes and Quencher Dyes (e.g., BHQ-3 Amine)

3-Bromopropylamine (B98683) hydrobromide plays a key role in the synthesis of fluorescent probes and quencher dyes, which are essential for Förster Resonance Energy Transfer (FRET) based assays. mdpi.com These assays are widely used for monitoring enzyme activity, particularly in therapeutic and medical imaging applications. researchgate.net

A notable example is the synthesis of Black Hole Quencher-3 (BHQ-3) amine. mdpi.com The synthesis involves the alkylation of N-methylaniline with 3-bromopropylamine hydrobromide to create a tertiary aniline (B41778) intermediate. mdpi.comresearchgate.net This intermediate is then subjected to an azo-coupling reaction with a diazonium salt derived from Methylene (B1212753) Violet 3RAX to yield the final BHQ-3 amine. mdpi.comresearchgate.net The primary amine on the BHQ-3 molecule allows for its conjugation to the C-terminus of specific peptides through amide bond formation. mdpi.com

The effectiveness of BHQ-3 as a quencher is due to its ability to suppress the fluorescence of a nearby reporter dye through FRET. genelink.com When the peptide linking the reporter dye and the BHQ-3 quencher is cleaved by a specific protease, the fluorescence is restored, providing a measurable signal of enzyme activity. mdpi.comresearchgate.net The spectral properties of dye pairs like Cy5/BHQ-3 amine have been shown to exhibit efficient FRET, making them valuable tools for molecular probes and bioimaging. mdpi.com

Interactive Data Table: Synthesis of BHQ-3 Amine

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product | Application |

| N-Methylaniline | This compound | N′-Methyl-N′-phenylpropane-1,3-diamine | BHQ-3 Amine | FRET-based protease activity assays |

Preparation of S-Adenosyl-L-Methionine (SAM) Analogs

S-Adenosyl-L-methionine (SAM) is a universal methyl group donor involved in numerous biological methylation reactions catalyzed by methyltransferases (MTases). nih.govneb.com Analogs of SAM are invaluable tools for studying the function of these enzymes and for the sequence-specific modification of biomolecules like DNA. nih.govnih.gov this compound can be utilized in the synthesis of SAM analogs with extended carbon chains. google.com

The synthesis of these analogs often involves the alkylation of S-adenosyl-L-homocysteine (SAH) or its derivatives. nih.gov While direct alkylation of SAH is a common method, the use of precursors like 3-bromopropylamine allows for the introduction of varied functionalities. For instance, a methionine analog can be reacted with this compound to create a precursor that is then enzymatically converted to the corresponding SAM analog by a methionine adenosyltransferase (MAT). google.com These synthetic analogs can function as cofactors for DNA MTases, enabling the transfer of extended side chains to specific DNA sequences. nih.gov The development of stable and functional SAM analogs is crucial for their application as chemical reporters to study protein methylation and other post-translational modifications. nih.govresearchgate.net

Interactive Data Table: Key Components in SAM Analog Synthesis

| Precursor | Alkylating Agent Principle | Enzyme | Product | Application |

| S-Adenosyl-L-homocysteine (SAH) | Introduction of extended carbon chains | DNA Methyltransferases (MTases) | Functionalized SAM Analogs | Sequence-specific DNA modification |

| Methionine Analog | Reaction with this compound | Methionine Adenosyltransferase (MAT) | SAM Analog with propylamine (B44156) group | Studying methyltransferase activity |

Development of Antagonist Analogues for Mechanistic Biological Studies (e.g., Apoptosis Investigation via AHPN family compounds)

This compound is a key reagent in the synthesis of antagonist analogues used to investigate fundamental biological processes like apoptosis. A prominent example is its use in the creation of analogs of the marine alkaloid aplysinopsin. nih.gov Synthetic aplysinopsin analogs have shown promise in cancer research by inducing apoptosis. nih.gov These compounds can act by suppressing anti-apoptotic proteins like BCL2, while simultaneously upregulating pro-apoptotic genes such as p53, Bax, and Caspase 3. nih.gov The resulting activation of the apoptotic cascade makes these analogs valuable for studying the mechanisms of cell death and for the development of potential anticancer agents. nih.gov

Another significant application is in the synthesis of indenoisoquinoline derivatives, which are investigated as dual inhibitors of Topoisomerase I (Top1) and Tyrosyl-DNA Phosphodiesterase I (TDP1), enzymes critical for DNA replication and repair. nih.gov In the synthesis of these compounds, this compound is reacted with substituted benzaldehydes to form Schiff bases, which are crucial intermediates in the construction of the indenoisoquinoline core. nih.gov By creating a library of these compounds, researchers can study their structure-activity relationships and their effects on cancer cell lines. nih.gov

Precursors for Thrombolytic Therapy Agents

While direct synthesis of thrombolytic agents using this compound is not extensively detailed in the provided search results, its role as a versatile intermediate in pharmaceutical synthesis is highlighted. chemimpex.com The compound's ability to introduce a propylamine group is a common step in the synthesis of various biologically active molecules. sigmaaldrich.com This functional group can be a key component in the structure of drugs designed to target a range of conditions, including those requiring thrombolytic therapy. The development of novel thrombolytic agents often involves the synthesis of complex heterocyclic structures, a process where this compound can serve as a valuable building block. pubcompare.ai

Synthesis of Homotaurine and Related Bioactive Intermediates

This compound is a direct precursor in the synthesis of homotaurine. thermofisher.com Homotaurine, or 3-aminopropanesulfonic acid, is a structural analog of the neurotransmitter GABA and has been investigated for its potential therapeutic effects in various neurological conditions. The synthesis typically involves the reaction of this compound with a sulfite (B76179) salt, where the bromine atom is displaced by the sulfite group to form the sulfonic acid moiety. This straightforward conversion makes this compound a key starting material for the production of homotaurine and other related bioactive intermediates.

Reagents for DNA Synthesis Detection (e.g., 3-Azidopropan-1-amine for "click" chemistry)

This compound is a crucial starting material for the synthesis of 3-azidopropan-1-amine, a key reagent used in "click chemistry" for the detection of DNA synthesis. rsc.org The synthesis involves the reaction of this compound with sodium azide (B81097), where the bromine is substituted by the azide group. rsc.org

3-Azidopropan-1-amine is then used in a copper(I)-catalyzed cycloaddition reaction with an alkyne-modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is incorporated into newly synthesized DNA. pnas.orglumiprobe.com This "click" reaction attaches a fluorescent probe or other reporter molecule to the DNA, allowing for sensitive and rapid detection of cell proliferation. pnas.org This method offers significant advantages over traditional techniques like BrdU incorporation, as it does not require harsh DNA denaturation steps, leading to better preservation of cellular structures. pnas.org The versatility of click chemistry allows for the attachment of a wide variety of reporter molecules, making it a powerful tool in molecular biology and cell imaging. sigmaaldrich.comenamine.netnih.gov

Interactive Data Table: Synthesis of 3-Azidopropan-1-amine and its Application

| Starting Material | Reagent | Product | Application | Detection Method |

| This compound | Sodium Azide | 3-Azidopropan-1-amine | DNA Synthesis Detection | Click Chemistry with EdU |

Analytical Methodologies for Characterization and Reaction Monitoring in 3 Bromopropylamine Hydrobromide Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Bromopropylamine (B98683) hydrobromide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be assembled.

¹H-NMR: In proton NMR, the chemical environment of each hydrogen atom is recorded. The spectrum of 3-Bromopropylamine hydrobromide shows distinct signals corresponding to the three different sets of protons in the propyl chain. The protons on the carbon adjacent to the ammonium (B1175870) group (C1) are deshielded and appear at a specific chemical shift, as do the protons on the carbon bearing the bromine atom (C3). The central methylene (B1212753) (C2) protons also have a characteristic signal, typically a multiplet due to coupling with the adjacent protons. The presence of the hydrobromide salt means the amine group is protonated (-NH₃⁺), and these protons also produce a signal, which can sometimes be broad and its position can be dependent on the solvent and concentration.

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. For this compound, three distinct peaks are expected, corresponding to the three carbon atoms of the propyl backbone. The carbon bonded to the electronegative bromine atom (C3) is significantly downfield, while the carbon adjacent to the ammonium group (C1) also shows a characteristic downfield shift. The central carbon (C2) appears at an intermediate chemical shift. nih.govnih.gov

The data obtained from these NMR experiments provide definitive confirmation of the compound's connectivity and structure.

| ¹H-NMR Spectral Data for this compound | |

| Assignment | Chemical Shift (δ) in ppm |

| -CH₂-Br (C3 Protons) | ~3.5 |

| -CH₂-NH₃⁺ (C1 Protons) | ~3.2 |

| -CH₂-CH₂-CH₂- (C2 Protons) | ~2.2 |

| -NH₃⁺ | Variable, often broad |

| ¹³C-NMR Spectral Data for this compound | |

| Assignment | Chemical Shift (δ) in ppm |

| -CH₂-NH₃⁺ (C1) | ~39 |

| -CH₂-CH₂-CH₂- (C2) | ~32 |

| -CH₂-Br (C3) | ~30 |

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. It also offers insights into the molecule's structure through analysis of its fragmentation patterns. sigmaaldrich.com

When subjected to MS analysis, the compound is ionized. The molecular ion peak corresponding to the free amine form (C₃H₈BrN⁺) would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule (216.91017 Da for the monoisotopic mass of the free amine), which allows for the unambiguous determination of its elemental formula. nih.gov

The fragmentation pattern in MS provides structural information. Common fragmentation pathways for halo-amines include the loss of the halogen atom (bromine) and cleavage of the carbon-carbon bonds. The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are plotted to create a mass spectrum, which serves as a molecular fingerprint. For instance, cleavage of the C2-C3 bond could result in a fragment corresponding to the loss of a CH₂Br radical.

| Mass Spectrometry Data for 3-Bromopropylamine | |

| Property | Value |

| Molecular Formula | C₃H₉Br₂N |

| Molecular Weight (as hydrobromide salt) | 218.92 g/mol |

| Monoisotopic Mass (of free amine C₃H₈BrN) | 216.91017 Da |

| Exact Mass (of free amine C₃H₈BrN) | 218.90813 Da |

Data sourced from PubChem. nih.gov

Chromatographic Techniques (e.g., TLC, LC-MS, HPLC) for Purity and Reaction Progress Monitoring

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of chemical reactions involving this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for qualitative monitoring. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). As the mobile phase (a solvent or solvent mixture) ascends the plate, components of the sample travel at different rates. The retention factor (Rf) value of this compound can be compared to that of a standard to quickly assess its presence and check for impurities in a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is used for both qualitative and quantitative analysis. A solution of the sample is passed through a column packed with a stationary phase under high pressure. The time it takes for the compound to pass through the column (retention time) is characteristic of the molecule under specific conditions (e.g., column type, mobile phase composition, flow rate). By integrating the area under the peak, the purity of this compound can be accurately quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. As components elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the separated peaks, providing a high degree of certainty in peak identification. LC-MS is particularly useful for monitoring complex reaction mixtures where it can simultaneously track the consumption of the this compound reactant and the formation of products. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. chemicalbook.com

The primary amine, being protonated to an ammonium salt (-NH₃⁺), shows a broad and strong absorption band in the region of 3200-2800 cm⁻¹ due to N-H stretching vibrations. The C-H stretching vibrations of the alkane backbone are observed as sharp peaks between 3000 and 2850 cm⁻¹. The spectrum also contains bands corresponding to C-H bending vibrations (scissoring, rocking) in the 1470-1350 cm⁻¹ region. libretexts.orglibretexts.org The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, usually in the 650-550 cm⁻¹ region of the spectrum. bellevuecollege.edu The presence of these specific absorption bands provides corroborating evidence for the structure of the compound. thermofisher.com

| Characteristic IR Absorption Bands for this compound | |

| Functional Group / Bond Vibration | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (from -NH₃⁺) | 3200 - 2800 (broad, strong) |

| C-H Stretch (alkane) | 3000 - 2850 (sharp, medium-strong) |

| C-H Bend (alkane) | 1470 - 1350 (medium) |

| C-N Stretch | 1250 - 1020 (medium) |

| C-Br Stretch | 650 - 550 (medium-weak) |

Future Research Directions and Emerging Paradigms in 3 Bromopropylamine Hydrobromide Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of 3-bromopropylamine (B98683) hydrobromide often involves multi-step processes with hazardous reagents and solvents, leading to significant environmental concerns. The future of its production lies in the adoption of sustainable and green chemistry principles. Researchers are increasingly focusing on developing eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for 3-Bromopropylamine Hydrobromide

| Parameter | Traditional Synthesis | Green Synthesis (Projected) |

| Starting Materials | Often petroleum-based | Renewable feedstocks |

| Solvents | Halogenated organic solvents | Water, supercritical CO2, bio-solvents |

| Catalysts | Heavy metals, strong acids/bases | Biocatalysts, recyclable catalysts |

| Energy Consumption | High temperature and pressure | Lower temperature and pressure |

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, biodegradable byproducts |

| Safety | Use of toxic and hazardous reagents | Inherently safer processes |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a paradigm shift in its utilization. Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up.

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for rapid optimization of reaction conditions and the efficient synthesis of target molecules. The use of this compound in such systems can facilitate the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science.

Automated synthesis platforms, which combine robotics with sophisticated software, can further accelerate the research and development process. These platforms can be programmed to perform complex multi-step syntheses involving this compound with minimal human intervention, enabling the rapid exploration of chemical space and the discovery of novel compounds with desired properties.

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-bromine and amine functionalities in this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research will undoubtedly focus on exploring novel catalytic methods to further expand its synthetic utility.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. The application of these and other modern catalytic methods to this compound will enable the synthesis of a diverse array of complex molecules that were previously difficult to access. For instance, its use in C-N cross-coupling reactions can lead to the formation of various nitrogen-containing heterocycles, a common scaffold in many pharmaceuticals. chemimpex.com

Furthermore, the development of novel catalysts, including those based on earth-abundant metals or organocatalysts, for reactions involving this compound will be a key focus. These new catalytic systems will not only offer alternative and more sustainable synthetic routes but also enable unprecedented chemical transformations.

Computational Design of Advanced Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. The application of these techniques to this compound will enable the rational design of advanced derivatives with tailored reactivity and properties.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound and its derivatives, providing valuable insights into their reaction mechanisms. This understanding can guide the design of new catalysts and reaction conditions for more efficient and selective transformations.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological activity or material properties. smolecule.comsigmaaldrich.comsigmaaldrich.comnih.gov These models can then be used to predict the properties of virtual compounds, allowing for the in-silico screening of large libraries of potential candidates before their actual synthesis. This computational-driven approach can significantly accelerate the discovery of new drug candidates and advanced materials.

Expanded Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of molecules with important applications in medicinal chemistry and materials science. chemimpex.com

In medicinal chemistry, the propyl-amine moiety is a common feature in many biologically active compounds. The use of this compound as a starting material allows for the introduction of this key functional group into various molecular scaffolds, leading to the development of new therapeutic agents. For example, it has been used in the synthesis of indenoisoquinoline-based topoisomerase I inhibitors as potential anticancer agents.

In materials science, this compound can be used as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials. The presence of both a reactive bromine atom and a primary amine group allows for a variety of polymerization and modification strategies, leading to materials with tailored properties such as flame retardancy, thermal stability, and specific binding capabilities. For instance, it has been utilized in the synthesis of photochemically and thermally reactive azobenzene (B91143) rotaxanes.

Q & A

Q. What are the standard protocols for cysteine alkylation using 3-bromopropylamine hydrobromide in protein sequencing?

- Methodological Answer : In protein sequencing, this compound is used to alkylate cysteine residues under reducing conditions. A typical protocol involves dissolving the compound in a denaturing buffer (e.g., 6 M guanidine-HCl, pH 8.0) with a 10- to 20-fold molar excess relative to protein thiol groups. The reaction proceeds at 37°C for 1–2 hours under inert gas to prevent disulfide bond reformation. Post-alkylation, excess reagent is removed via dialysis or desalting columns . This method ensures cysteine modification for accurate Edman degradation or mass spectrometry analysis.

Q. What physicochemical properties of this compound are critical for reaction design?

- Key Properties :

- Melting Point : 171–175°C, indicating thermal stability for reactions below 170°C .

- Molecular Weight : 218.92 g/mol, essential for stoichiometric calculations.

- Solubility : Limited data in literature; empirically determined solubility in polar aprotic solvents (e.g., DMF, DMSO) is preferred for alkylation reactions .

- Storage : Requires argon atmosphere and desiccation to prevent hydroscopic degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in SN2 reactions, as seen in the synthesis of bitopic ligands (e.g., Scheme 3 in ).

- Stoichiometry : A 1.5–2.0 molar excess of this compound ensures complete alkylation of intermediates like amines or thiols .

- Catalysis : Additives like K₂CO₃ or DIPEA improve reaction efficiency by neutralizing HBr byproducts .

- Temperature Control : Moderate heating (50–65°C) balances reactivity and minimizes decomposition .

Q. What analytical techniques validate intermediates in heterocyclic syntheses using this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C-NMR confirms regioselectivity in alkylation (e.g., δ 3.66 ppm for -CH₂-Br in N-(3-bromopropyl)maleimide) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at 203.9567 for C₆H₆NO₂Br) .

- IR Spectroscopy : Detects functional group transformations (e.g., C=O stretch at 1704 cm⁻¹ in maleimide derivatives) .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

- Resolution Approach :

- Empirical Testing : Conduct solubility screens in solvents like water, ethanol, and DMSO under controlled temperatures (25°C vs. 50°C).

- Literature Cross-Validation : Compare data from synthesis protocols (e.g., uses dichloromethane, while employs ethanol) .

- Hygroscopicity Consideration : Account for moisture absorption, which may artificially lower observed solubility in non-dried solvents .

Stability & Handling

Q. What are best practices for stabilizing this compound in long-term storage?

- Stabilization Protocol :

- Inert Atmosphere : Store under argon in sealed vials to prevent oxidation.

- Desiccation : Use silica gel or molecular sieves in storage containers.

- Temperature : Maintain at 4°C for short-term use; –20°C for extended storage, with gradual warming to room temperature before use to avoid condensation .

Synthetic Applications

Q. How does this compound facilitate ionic liquid synthesis?

- Mechanistic Insight : The compound acts as a quaternizing agent for imidazole derivatives. For example, in -bromopropylamine hydrobromide reacts with 1-vinylimidazole in ethanol under reflux to form amine-terminated ionic liquids. The bromide counterion enhances ionic conductivity, making the product suitable for electrochemical applications.

Safety & Compliance

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.